1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid
Description
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is a cyclopropane-carboxylic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position, connected via an ether (oxy) linkage. This structural motif combines the steric constraints of the cyclopropane ring with the electronic effects of the pyridine and cyano groups, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-(5-cyanopyridin-2-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-1-2-8(12-6-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI Key |
KNDDGXZMHGIMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Hydroxycyclopropane-1-carboxylic Acid Intermediates
A key intermediate in the synthesis is 1-hydroxycyclopropane-1-carboxylic acid or its esters. A patented method provides an efficient, scalable route with mild conditions and improved yield, addressing limitations of prior art such as harsh conditions and pollution.
| Step | Reagents & Conditions | Description |
|---|---|---|
| (1) | Dissolve precursor compound 1 in aqueous sulfuric acid (molar ratio H2SO4:compound 1 = 1.0–1.1:1), cool to 0–5 °C | Initial protonation and activation step |
| (2) | Add sodium nitrite solution slowly (molar ratio NaNO2:compound 1 = 1.0–1.1:1), maintain 15–30 °C for 0.5–1 h | Catalyzed nitrosation to generate compound 2 |
| (3) | Remove protecting group R (commonly methyl) from compound 2 under controlled hydrolysis | Deprotection to yield compound 3, the hydroxycyclopropane carboxylic acid |
- The reaction mixture is often added dropwise into refluxing aqueous sulfuric acid to promote ring closure and ester formation.
- Post-reaction workup includes extraction with ethyl acetate, drying over anhydrous magnesium sulfate, filtration, and concentration to isolate the product.
- Alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are used for hydrolysis and deprotection steps.
Purification and Characterization
- Organic phases after reaction are extracted with ethyl acetate.
- Drying agents such as anhydrous magnesium sulfate are employed to remove residual water.
- Concentration under reduced pressure yields crude product.
- Further purification by recrystallization or chromatography ensures high purity.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Parameters | Notes |
|---|---|---|---|
| Cyclopropane core formation | Compound 1 + H2SO4 + NaNO2 | Molar ratios ~1:1; 0–5 °C initial, then 15–30 °C | Controlled nitrosation and ring formation |
| Deprotection/hydrolysis | Alkali base (LiOH, NaOH, KOH) | pH adjusted to 5–6 post-reaction | Removal of methyl or other protecting groups |
| Ether linkage formation | Activated cyclopropane hydroxy + 5-cyanopyridin-2-yl halide | Mild basic or Mitsunobu conditions | Formation of 5-cyanopyridin-2-yl ether |
| Workup and purification | Ethyl acetate extraction, drying, filtration | Standard organic workup | Ensures product isolation and purity |
Research Findings and Perspectives
- The sulfuric acid/sodium nitrite catalyzed formation of the cyclopropane ring is an efficient method with good scalability and environmental profile compared to older methods.
- Protection and deprotection strategies using methyl groups provide control over intermediate stability and facilitate purification.
- Etherification methods adapted from general organic synthesis protocols are applicable, although optimization for this specific substrate may be required.
- Patent literature confirms the utility of these methods for producing cyclopropane carboxylic acid derivatives with diverse substituents, including pyridinyl ethers.
- The described synthetic routes are consistent with best practices in medicinal chemistry for preparing complex cyclopropane-containing molecules with functionalized heteroaromatic substituents.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanopyridine moiety to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropane ring and carboxylic acid group can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic Acid
- Molecular Formula : C₁₀H₈N₂O₂ (MW: 196.18 g/mol).
- Key Differences : Lacks the ether oxygen, altering electronic and steric profiles. Higher lipophilicity due to the absence of the polar oxygen atom .
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid
- Structure : Methoxy (-OCH₃) at the pyridine 5-position.
- Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.20 g/mol).
- Key Differences: Methoxy is electron-donating, contrasting with the electron-withdrawing cyano group.
1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic Acid
- Structure : Methyl (-CH₃) at the pyridine 5-position.
- Molecular Formula: C₁₀H₁₁NO₂ (MW: 177.20 g/mol).
- Key Differences: Methyl group enhances lipophilicity and reduces polarity compared to cyano or methoxy derivatives .
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid
Functional Group Modifications
Methyl 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylate
- Structure : Methyl ester replaces the carboxylic acid.
- Molecular Formula : C₁₁H₁₀N₂O₂ (MW: 210.21 g/mol).
- Key Differences : Esterification reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) and enhances cell membrane permeability .
1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid
- Structure : Complex ester and ketone substituents.
- Molecular Formula : C₁₆H₂₂O₇ (MW: 326.34 g/mol).
Physicochemical and Reactivity Profiles
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity | Likely pKa (COOH) |
|---|---|---|---|---|
| Target Compound | ~220.19 | Cyano, ether, carboxylic acid | High | ~2.5–3.5 |
| 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid | 196.18 | Cyano, carboxylic acid | Moderate | ~2.5–3.5 |
| 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | 193.20 | Methoxy, carboxylic acid | Moderate | ~3.0–4.0 |
| Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate | 210.21 | Cyano, methyl ester | Low | N/A (ester) |
- Electronic Effects: The cyano group in the target compound withdraws electrons, increasing the acidity of the carboxylic acid compared to methoxy or methyl derivatives.
- Reactivity : The ether linkage may confer stability under acidic conditions but susceptibility to nucleophilic attack at the oxygen atom .
Q & A
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer : Screen catalysts (e.g., Rh(II) complexes) for cyclopropanation efficiency. Use DoE (Design of Experiments) to optimize parameters:
- Catalyst loading (0.1–5 mol%).
- Solvent polarity (toluene vs. DMF).
- Temperature (0–80°C).
- Monitor enantiomeric excess via chiral HPLC and scale reactions using flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
